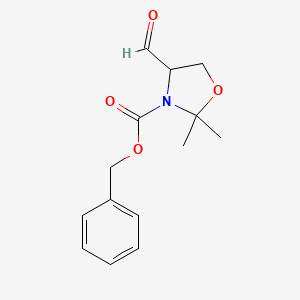
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound known for its utility in organic synthesis, particularly as a building block for the preparation of various enantiopure compounds. It is also referred to as Garner’s aldehyde, which is a versatile intermediate in the synthesis of natural products and other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of L-serine with benzyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Primary alcohols: From reduction reactions.
Substituted oxazolidines: From nucleophilic substitution reactions.
科学研究应用
(S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of enantiopure compounds and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral auxiliary or intermediate in various chemical reactions. It facilitates the formation of chiral centers in target molecules, thereby enabling the synthesis of enantiopure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to (S)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate include:
- tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of the benzyl group, which can be selectively modified to introduce further functional groups. This makes it a highly versatile intermediate in organic synthesis .
属性
IUPAC Name |
benzyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZTZIZWRRDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
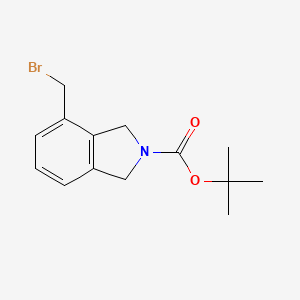
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
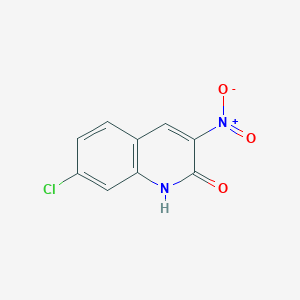
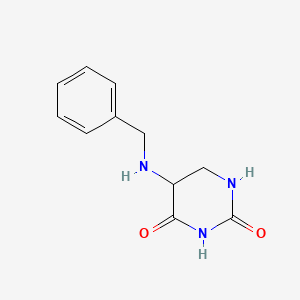
![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
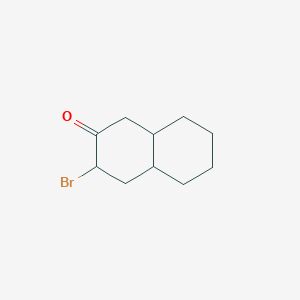

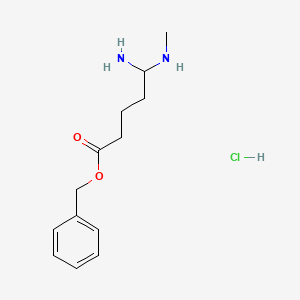
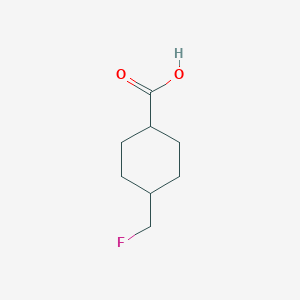
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15123160.png)
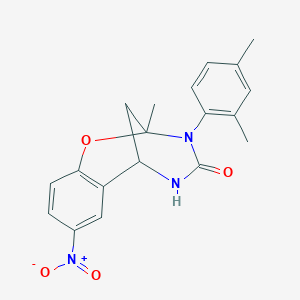
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
![tert-Butyl 6-amino-6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15123196.png)
